2-Methyl-4-(4-methylpiperazin-1-YL)-6-[4-(3-nitrobenzenesulfonyl)piperazin-1-YL]pyrimidine
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Overview
Description
2-Methyl-4-(4-methylpiperazin-1-YL)-6-[4-(3-nitrobenzenesulfonyl)piperazin-1-YL]pyrimidine is a complex organic compound that features a pyrimidine core substituted with piperazine and nitrobenzenesulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(4-methylpiperazin-1-YL)-6-[4-(3-nitrobenzenesulfonyl)piperazin-1-YL]pyrimidine typically involves multiple steps, starting with the preparation of the pyrimidine core. The piperazine and nitrobenzenesulfonyl groups are then introduced through nucleophilic substitution reactions. Common reagents used in these reactions include piperazine derivatives and nitrobenzenesulfonyl chloride. The reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile and may require heating to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and advanced purification techniques such as chromatography would be essential in the industrial production of this compound .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(4-methylpiperazin-1-YL)-6-[4-(3-nitrobenzenesulfonyl)piperazin-1-YL]pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The piperazine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. Reaction conditions may involve elevated temperatures and pressures to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce different functional groups onto the piperazine rings .
Scientific Research Applications
2-Methyl-4-(4-methylpiperazin-1-YL)-6-[4-(3-nitrobenzenesulfonyl)piperazin-1-YL]pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of 2-Methyl-4-(4-methylpiperazin-1-YL)-6-[4-(3-nitrobenzenesulfonyl)piperazin-1-YL]pyrimidine involves its interaction with specific molecular targets. The piperazine and nitrobenzenesulfonyl groups can interact with enzymes or receptors, potentially inhibiting their activity. The exact pathways involved depend on the specific biological context and the targets being investigated .
Comparison with Similar Compounds
Similar Compounds
- **4-[(4-Methyl-1-piperazinyl)methyl]-N-[4-methyl-3-[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]benzamide
- 2-(4-Methylpiperazin-1-yl)ethanamine
- 4-(4-Methylpiperazin-1-yl)benzenamine
Uniqueness
2-Methyl-4-(4-methylpiperazin-1-YL)-6-[4-(3-nitrobenzenesulfonyl)piperazin-1-YL]pyrimidine is unique due to its combination of a pyrimidine core with both piperazine and nitrobenzenesulfonyl groups. This unique structure allows it to interact with a variety of molecular targets and participate in diverse chemical reactions, making it a valuable compound in scientific research .
Properties
Molecular Formula |
C20H27N7O4S |
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Molecular Weight |
461.5 g/mol |
IUPAC Name |
2-methyl-4-(4-methylpiperazin-1-yl)-6-[4-(3-nitrophenyl)sulfonylpiperazin-1-yl]pyrimidine |
InChI |
InChI=1S/C20H27N7O4S/c1-16-21-19(24-8-6-23(2)7-9-24)15-20(22-16)25-10-12-26(13-11-25)32(30,31)18-5-3-4-17(14-18)27(28)29/h3-5,14-15H,6-13H2,1-2H3 |
InChI Key |
YUCCZEOONZGEBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)S(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-])N4CCN(CC4)C |
Origin of Product |
United States |
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